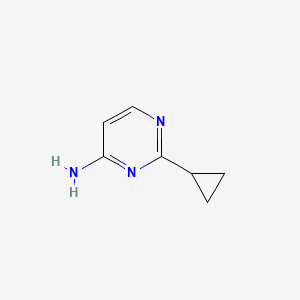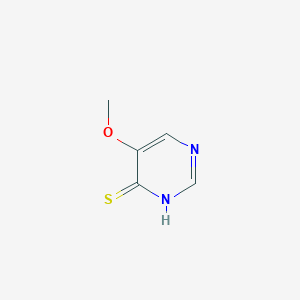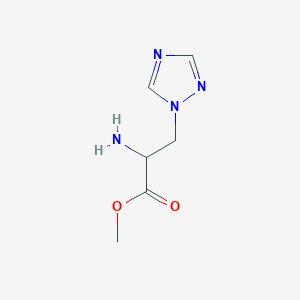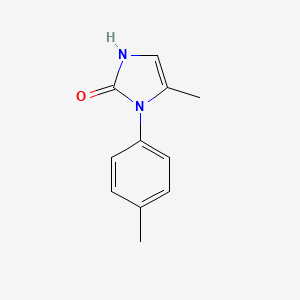
5-甲基-1-(4-甲基苯基)-2,3-二氢-1H-咪唑-2-酮
描述
5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of imidazolines and has a molecular formula of C12H14N2O.
科学研究应用
化学合成和配位
- 重排和配位:该化合物已用于涉及配位化学的不同化合物的合成中,例如创建镍络合物。它参与导致形成 NiL32·0.75H2O 等化合物的重排,证明了其在复杂化学合成中的用途 (Bermejo 等人,2000)。
结构和生物学研究
- 硝弗唑合成:该化合物在结构上类似于 2-甲基-4-硝基-1-(4-硝基苯基)咪唑(硝弗唑),一种已知可抑制醛脱氢酶的药物。它的合成和结构分配提供了对类似化合物性质的见解 (Klink 等人,1985)。
- 血管紧张素 II 受体拮抗剂:该化合物的衍生物已被探索为新型血管紧张素 II 受体拮抗剂,在心血管疾病的治疗中显示出潜力 (Bovy 等人,1993)。
新型化合物的合成
- 色酮衍生物:从类似化合物合成 2-甲基-3-(1-甲基-1H-咪唑-2-基)-4H-1-苯并吡喃-4-酮的研究开辟了创造具有潜在生物活性的新型色酮的途径 (Cozzi & Pillan, 1984)。
- 细胞毒性研究:该化合物的类似物,如 5Z-5-[(4-甲氧基苯基)亚甲基]-3-甲基-2-(4-甲基苯基)-3,5-二氢-4H-咪唑-4-酮,已对人肺癌细胞表现出高细胞毒性,表明它们在癌症研究中的潜力 (Barskaia 等人,2015)。
腐蚀抑制
- 腐蚀抑制性能:该化合物的衍生物已对其抑制金属腐蚀的能力进行了研究,这是材料科学和工程中的一个重要方面 (Ammal 等人,2018)。
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one may also interact with various cellular targets, potentially influencing a range of biological processes.
Mode of Action
For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities , suggesting that they may interact with targets involved in these processes.
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one may also influence a variety of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities . This suggests that 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one may also have a range of effects at the molecular and cellular levels.
生化分析
Biochemical Properties
5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in nerve impulse transmission, affecting normal cellular functions.
Cellular Effects
The effects of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect oxidative stress levels in cells by modulating the production of reactive oxygen species (ROS) . This modulation can lead to changes in cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
At the molecular level, 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmitter levels in the nervous system . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its effects on cellular function can persist, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as impaired nerve function and oxidative stress . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in oxidative stress pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
4-methyl-3-(4-methylphenyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-9(2)7-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGARJFOLRQLRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)

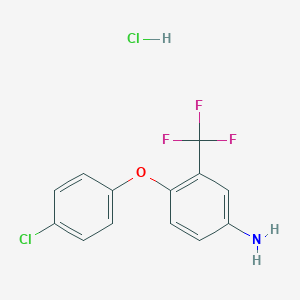

![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)
![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)
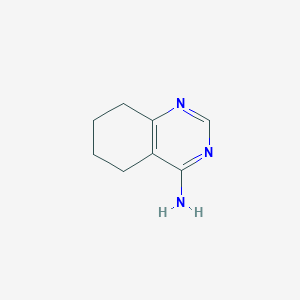
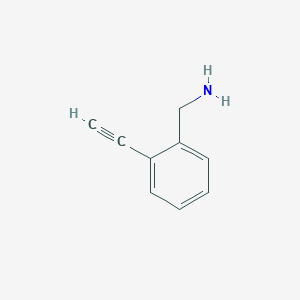
![5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1419511.png)
![2-chloro-1,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419513.png)
